molecular formula C26H25N5O2S B2985685 N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-72-0

N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2985685
CAS RN: 904575-72-0
M. Wt: 471.58
InChI Key: SCWXSFJRZBIYEC-UHFFFAOYSA-N
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Description

The compound “N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a triazolo ring, a quinazolin ring, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and quinazolin rings are likely to contribute to the compound’s aromaticity, while the sulfonyl group could introduce polarity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group might participate in acid-base reactions, and the sulfonyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonyl group could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Crabb et al. (1999) focused on the preparation of various derivatives of triazoloquinazolines. They synthesized 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides and investigated their crystal and molecular structure through X-ray crystallography.

Antibacterial Activity and Molecular Docking Studies

  • Research by Mood, Boda, & Guguloth (2022) explored the synthesis of substituted triazoloquinazolinylamino nicotinic acid esters and their antibacterial activity. They found that some of these compounds showed excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin.

Potential as Adenosine Receptor Antagonists

  • Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists. They discovered compounds that were highly selective for specific AR subtypes, indicating potential pharmacological applications.

H1-Antihistaminic Agents

  • A study by Alagarsamy, Shankar, & Murugesan (2008) synthesized a novel series of triazoloquinazolin-5-ones and tested them for H1-antihistaminic activity. They identified a compound that was highly effective and showed negligible sedation compared to standard antihistamines.

Antimicrobial and Nematicidal Properties

  • Reddy, Kumar, & Sunitha (2016) synthesized a new class of triazoloquinazolinylthiazolidinones and evaluated them for antimicrobial and nematicidal activity. Several compounds exhibited potent antimicrobial and nematicidal properties.

Benzodiazepine Binding Activity

  • Francis et al. (1991) investigated triazoloquinazolin-5-ones for their benzodiazepine binding activity, finding that some compounds in this series were potent benzodiazepine antagonists.

Serotonin 5-HT(6) Receptor Antagonists

  • Ivachtchenko et al. (2010) presented the synthesis of a combinatorial library of substituted triazoloquinazolines, identifying highly active and selective 5-HT(6) receptor antagonists.

properties

IUPAC Name

N-(2-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-17-15-18(2)23(19(3)16-17)34(32,33)26-25-28-24(27-14-13-20-9-5-4-6-10-20)21-11-7-8-12-22(21)31(25)30-29-26/h4-12,15-16H,13-14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWXSFJRZBIYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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